molecular formula C9H17IO B13080564 1-Ethoxy-2-iodocycloheptane

1-Ethoxy-2-iodocycloheptane

Cat. No.: B13080564
M. Wt: 268.13 g/mol
InChI Key: DDLSNIVNFSSJDV-UHFFFAOYSA-N
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Description

1-Ethoxy-2-iodocycloheptane is an organic compound belonging to the class of cycloalkanes It features a seven-membered ring with an ethoxy group and an iodine atom attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodocycloheptane can be synthesized through several methods. One common approach involves the iodination of 1-ethoxycycloheptane using iodine and a suitable oxidizing agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform under mild conditions. Another method involves the cyclization of a suitable precursor, such as 1-ethoxy-7-iodoheptane, using a strong base like sodium hydride in an aprotic solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-iodocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Major Products:

    Substitution: 1-Ethoxy-2-hydroxycycloheptane, 1-ethoxy-2-cyanocycloheptane.

    Oxidation: 1-Ethoxycycloheptanone.

    Reduction: 1-Ethoxycycloheptane.

Scientific Research Applications

1-Ethoxy-2-iodocycloheptane has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: It may be used in the study of biological pathways involving iodine-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-iodocycloheptane involves its ability to undergo substitution, oxidation, and reduction reactions. The iodine atom acts as a leaving group in substitution reactions, while the ethoxy group can be oxidized to form reactive intermediates. These reactions are facilitated by the unique electronic and steric properties of the cycloheptane ring.

Comparison with Similar Compounds

  • 1-Ethoxy-2-bromocycloheptane
  • 1-Ethoxy-2-chlorocycloheptane
  • 1-Methoxy-2-iodocycloheptane

Comparison: 1-Ethoxy-2-iodocycloheptane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The ethoxy group also provides different electronic effects compared to the methoxy group, influencing the compound’s reactivity and applications.

Properties

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

1-ethoxy-2-iodocycloheptane

InChI

InChI=1S/C9H17IO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7H2,1H3

InChI Key

DDLSNIVNFSSJDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCCC1I

Origin of Product

United States

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